molecular formula C11H13F2NOS B8316157 4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-ol

Cat. No. B8316157
M. Wt: 245.29 g/mol
InChI Key: BCAAWCQJFFSSMU-UHFFFAOYSA-N
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Patent
US07473699B2

Procedure details

3,5-Difluoroaniline (250 g, 1.94 mol) was dissolved in THF (3800 ml) and cooled to −78° C. nBuLi (1.59 M, 2560 ml) was added drop wise over 5 hours keeping the temperature below −70° C. and the resulting white slurry was stirred for 1 hour. Chlorotrimethylsilane (502 ml, 4.07 mol) in THF (2000 ml) was added drop wise over 2.5 hours keeping the temperature below −70° C. and the resulting yellow slurry was allowed to warm to room temperature overnight. The brown solution was recooled to −78° C., nBuLi (1340 ml) was charged drop wise over 1.5 hours keeping the temperature below −70° C. and the reaction mixture was stirred for 5 hours. Tetrahydrothiopyran-4-one (241 g, 2.07 mol) in THF (1500 ml) was added drop wise over 2 hours keeping the temperature below −70° C. during the addition and then the reaction allowed to warm to room temperature overnight. The reaction was acidified to pH<1 using 5M HCl (approx 2000 ml) and it was extracted with diethyl ether (2500 ml). The organic layer was washed with 5M HCl (1000 ml) and the combined aqueous layers were basified using 880 ammonia to pH 11 (1500 ml), then extracted with diethyl ether (2500 ml×2), washed with saturated aqueous sodium chloride (1000 ml), dried over MgSO4 and evaporated. The residue was taken up in dichloromethane (800 ml) evaporated to a low volume, isohexane (1000 ml) was added and it was cooled under ice. The yellow solid was filtered and dried in a vacuum oven at 40° C. overnight to provide 287 g of the title compound.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3800 mL
Type
solvent
Reaction Step One
Name
Quantity
2560 mL
Type
reactant
Reaction Step Two
Quantity
502 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three
Name
Quantity
1340 mL
Type
reactant
Reaction Step Four
Quantity
241 g
Type
reactant
Reaction Step Five
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2000 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].[Li]CCCC.Cl[Si](C)(C)C.[S:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1.Cl>C1COCC1>[NH2:5][C:4]1[CH:3]=[C:2]([F:1])[C:8]([C:23]2([OH:26])[CH2:24][CH2:25][S:20][CH2:21][CH2:22]2)=[C:7]([F:9])[CH:6]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
3800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2560 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
502 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
2000 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1340 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
241 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
2000 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting white slurry was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise over 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2500 ml)
WASH
Type
WASH
Details
The organic layer was washed with 5M HCl (1000 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2500 ml×2)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
evaporated to a low volume, isohexane (1000 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled under ice
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)F)C1(CCSCC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 287 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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